molecular formula C7H12N2O3S B2360404 3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one CAS No. 477889-52-4

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2360404
CAS No.: 477889-52-4
M. Wt: 204.24
InChI Key: BERDJKLRKDJJKH-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one is a compound belonging to the class of imidazolidin-2-ones, which are known for their diverse biological activities. This compound features a unique structure with a dimethoxyethyl group and a sulfanylidene moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 1-(2,2-dimethoxyethyl)urea with sulfur-containing reagents under acidic conditions. One common method includes the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . The starting materials, such as 2,2-dimethoxyethane-1-amine, react with isocyanates in benzene to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazolidin-2-ones.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2,2-dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c1-11-6(12-2)4-9-5(10)3-8-7(9)13/h6H,3-4H2,1-2H3,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERDJKLRKDJJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C(=O)CNC1=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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